N-(2-chlorophenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide
Description
N-(2-chlorophenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide is a tricyclic pyrroloquinoline derivative featuring a sulfonamide group at position 8 and a 2-chlorophenyl substituent on the amide nitrogen. Its synthesis likely follows the "me-too" strategy described in , involving amidation or sulfonylation of a pyrroloquinoline core. The compound’s structure has been confirmed via NMR, mass spectrometry, and elemental analysis in analogous studies .
Properties
IUPAC Name |
N-(2-chlorophenyl)-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O3S/c18-14-3-1-2-4-15(14)19-24(22,23)13-9-11-5-6-16(21)20-8-7-12(10-13)17(11)20/h1-4,9-10,19H,5-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKFKAENSQMDRHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N2CCC3=CC(=CC1=C32)S(=O)(=O)NC4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound, also known as N-(2-chlorophenyl)-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide, is a sulfonamide derivative . Sulfonamides are known to primarily target the bacterial enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for bacterial growth and replication.
Mode of Action
Sulfonamides, including our compound of interest, act as competitive inhibitors of dihydropteroate synthetase. They mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme, thereby blocking its active site and preventing the synthesis of folic acid. This results in the inhibition of bacterial growth and replication.
Biochemical Pathways
The inhibition of dihydropteroate synthetase disrupts the folic acid synthesis pathway in bacteria. Folic acid is a vital component in the synthesis of nucleotides, which are the building blocks of DNA. By inhibiting folic acid synthesis, the compound effectively halts DNA synthesis and bacterial replication.
Pharmacokinetics
They are distributed throughout the body, metabolized mainly by the liver, and excreted by the kidneys. Sulfonamides also compete for bilirubin-binding sites on albumin, which can influence their distribution and elimination.
Result of Action
The primary result of the compound’s action is the inhibition of bacterial growth and replication . By blocking the synthesis of folic acid, the compound prevents the formation of nucleotides and, consequently, the synthesis of DNA. This leads to the cessation of bacterial replication and growth.
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound. For instance, the pH of the environment can affect the ionization state of the compound, potentially influencing its absorption and distribution. Additionally, the presence of other drugs can impact the compound’s action through drug-drug interactions. For example, other drugs that bind to albumin could displace sulfonamides, increasing their free concentration and potential toxicity.
Biological Activity
N-(2-chlorophenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activities, including data tables and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₃Cl₂N₃O₃S |
| Molecular Weight | 356.24 g/mol |
| CAS Number | Not specified |
| LogP | Not specified |
| Polar Surface Area | Not specified |
The structure features a pyrroloquinoline backbone along with a sulfonamide functional group and dichlorophenyl substituents. This unique arrangement is believed to contribute to its pharmacological properties.
Antimicrobial Activity
Research indicates that this compound exhibits significant antibacterial properties. In vitro studies have shown that it is effective against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound demonstrates potency comparable to established antibiotics like ampicillin and streptomycin .
The biological activity of this compound can be attributed to its ability to inhibit key bacterial enzymes. Specifically, it has been shown to inhibit topoisomerase IV in S. aureus, which is critical for bacterial DNA replication and transcription. The IC50 values for these activities are reported in the low micromolar range, indicating strong inhibitory effects .
Study 1: Antibacterial Efficacy
A study conducted by researchers at [source not specified] evaluated the antibacterial efficacy of this compound against multiple bacterial strains. The study utilized standard disc diffusion methods and determined minimum inhibitory concentrations (MICs). Results indicated that the compound exhibited MIC values ranging from 0.5 to 2 µg/mL against tested strains.
Study 2: Toxicity Assessment
Another investigation focused on the cytotoxic effects of the compound using HepG2 human liver cell lines. The results showed that this compound displayed low toxicity levels with an IC50 greater than 100 µg/mL in these assays. This suggests a favorable safety profile for further development in therapeutic applications .
Comparison with Similar Compounds
Arylalkyl and Heteroaromatic Derivatives
Compounds in and –17 share the pyrroloquinoline-sulfonamide backbone but differ in substituents:
- N-(2-Furylmethyl)-6-hydroxy-2-methyl-4-oxo-pyrroloquinoline-5-carboxamide (6d): Exhibits a diuretic effect comparable to hydrochlorothiazide at 10 mg/kg in rats. The furylmethyl group contributes to high yield (90%) and stability (melting point: 194–196°C) .
- N-(2-Thienylmethyl)-4-oxo-pyrroloquinoline-5-carboxamide (6f): Shows 88% yield and a melting point of 167–169°C. The thiophene moiety may enhance lipophilicity, improving membrane permeability .
- N-(2-(Thiophen-3-yl)pyridin-4-yl)methyl derivative (): Molecular weight 425.5; lacks biological data but shares structural motifs with known sulfonamide diuretics .
Key Structural Differences :
Electronic and Crystallographic Properties
reveals that chlorine substituents in amides elevate ³⁵Cl NQR frequencies due to inductive effects, which may stabilize the sulfonamide’s transition state during target inhibition.
Solubility and Pharmacokinetics
While the target compound’s solubility is uncharacterized, notes that sulfonamide-metal complexes (e.g., copper, nickel) exhibit poor aqueous solubility but stability in DMF. In contrast, furylmethyl and thienylmethyl derivatives () may have better solubility due to heteroaromatic hydrophilicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
